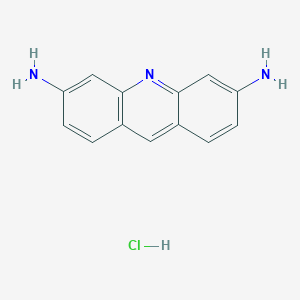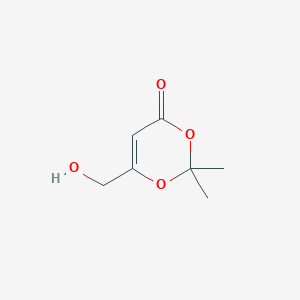
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one, also known as HMD, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. HMD is a cyclic acetal, which is derived from the reaction of formaldehyde with glycolaldehyde. It is a white crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative stress. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemische Und Physiologische Effekte
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has also been shown to inhibit the replication of viruses, such as HIV and influenza virus. In addition, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been shown to have anti-inflammatory effects, which can help to alleviate the symptoms of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one in lab experiments include its high purity, stability, and ease of synthesis. However, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has some limitations, such as its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to investigate its mechanism of action and its effects on cellular signaling pathways. Furthermore, the development of new synthetic methods for 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties and applications.
Synthesemethoden
The synthesis of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one involves the reaction of glycolaldehyde with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the cyclic acetal. The yield of 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Wissenschaftliche Forschungsanwendungen
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids. It has also been used as a starting material for the synthesis of chiral ligands and catalysts. In medicinal chemistry, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been evaluated for its potential as an antitumor agent, antiviral agent, and anti-inflammatory agent. In material science, 6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one has been used as a monomer for the synthesis of polymeric materials, such as polyesters and polyurethanes.
Eigenschaften
CAS-Nummer |
128766-63-2 |
|---|---|
Produktname |
6-Hydroxymethyl-2,2-dimethyl-4H-1,3-dioxin-4-one |
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(4-8)3-6(9)11-7/h3,8H,4H2,1-2H3 |
InChI-Schlüssel |
KVCGLPKGMWWEMC-UHFFFAOYSA-N |
SMILES |
CC1(OC(=CC(=O)O1)CO)C |
Kanonische SMILES |
CC1(OC(=CC(=O)O1)CO)C |
Synonyme |
4H-1,3-Dioxin-4-one, 6-(hydroxymethyl)-2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
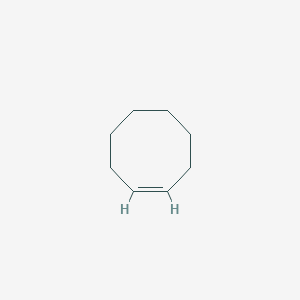

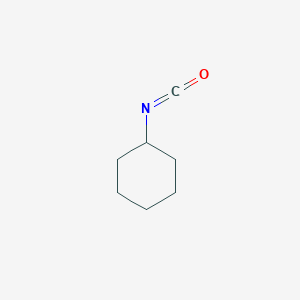
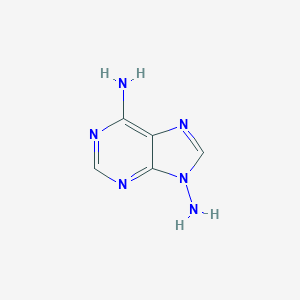
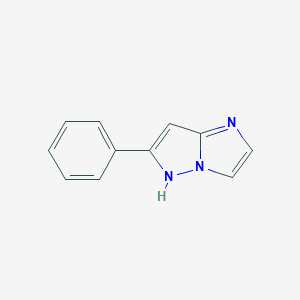
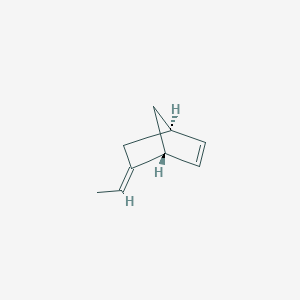
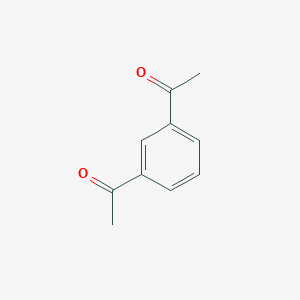
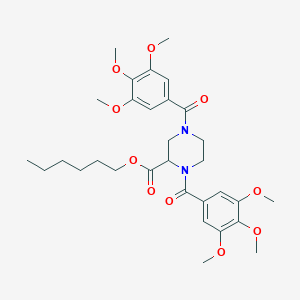
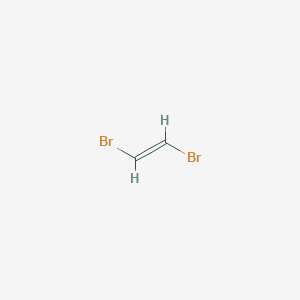
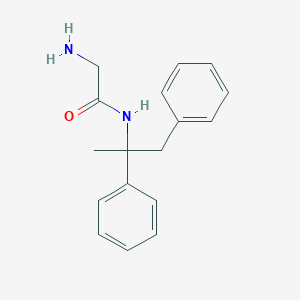
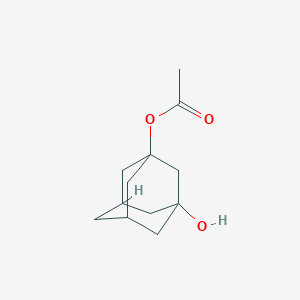
![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)
